molecular formula C21H23N3OS2 B12141906 N-[2-(propan-2-yl)phenyl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

N-[2-(propan-2-yl)phenyl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

Cat. No.: B12141906
M. Wt: 397.6 g/mol
InChI Key: BDKVJEISKBHXEE-UHFFFAOYSA-N
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Description

N-[2-(Propan-2-yl)phenyl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a heterocyclic compound featuring a tetrahydrobenzothienopyrimidine core linked via a sulfanyl bridge to an acetamide moiety substituted with a 2-isopropylphenyl group. This scaffold is optimized for interactions with biological targets, particularly in therapeutic areas such as kinase inhibition or antimicrobial activity, owing to its planar aromatic system and sulfur-containing heterocycle .

Properties

Molecular Formula

C21H23N3OS2

Molecular Weight

397.6 g/mol

IUPAC Name

N-(2-propan-2-ylphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

InChI

InChI=1S/C21H23N3OS2/c1-13(2)14-7-3-5-9-16(14)24-18(25)11-26-20-19-15-8-4-6-10-17(15)27-21(19)23-12-22-20/h3,5,7,9,12-13H,4,6,8,10-11H2,1-2H3,(H,24,25)

InChI Key

BDKVJEISKBHXEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(propan-2-yl)phenyl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzothieno[2,3-d]pyrimidine structure, followed by the introduction of the sulfanyl and acetamide groups. Common reagents used in these reactions include sulfur-containing compounds, amines, and acylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling hazardous reagents. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[2-(propan-2-yl)phenyl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups or modify existing ones.

Scientific Research Applications

N-[2-(propan-2-yl)phenyl]-2-(5,6,7,8-tetrahydro1

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.

    Medicine: The compound’s potential pharmacological properties could be explored for developing new drugs or therapeutic agents.

    Industry: It may find applications in the development of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-[2-(propan-2-yl)phenyl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Core Modifications

All analogues share the tetrahydrobenzothienopyrimidine core, but substitutions on the pyrimidine ring and acetamide side chain vary significantly:

Compound R1 (Pyrimidine Substituent) R2 (Acetamide Substituent) Key Structural Features
Target Compound H 2-Isopropylphenyl Branched alkyl enhances lipophilicity
4-Chlorophenyl 2-Isopropylphenyl Chlorine increases electronegativity
4-Ethoxyphenyl 4-Methylphenyl Ethoxy improves solubility
3-Ethyl 4-Sulfamoylphenyl Ethyl boosts metabolic stability
4-Chlorophenyl 2,3-Dimethylphenyl Chlorine and methyl groups add steric bulk

Key Observations :

  • Ethoxy/Methoxy Groups (): Improve water solubility through polar interactions but may reduce membrane permeability.
  • Alkyl Chains (, Target Compound): Ethyl or isopropyl groups increase lipophilicity, favoring blood-brain barrier penetration but possibly complicating solubility .

Pharmacokinetic and Toxicity Considerations

Lipophilicity and Solubility

  • Target Compound : The isopropyl group elevates logP (predicted ~3.5), favoring absorption but requiring formulation aids for solubility.
  • Methoxy/Ethoxy Analogues (): Lower logP (~2.8–3.0) due to polar oxygen atoms, enhancing aqueous solubility .

Metabolic Stability

  • Chlorinated Compounds : Risk of CYP450-mediated dechlorination, generating reactive intermediates .
  • Ethyl/Methyl Derivatives (): Alkyl groups resist oxidation, prolonging half-life .

Structure-Activity Relationship (SAR) Insights

  • Pyrimidine Ring : Electron-withdrawing groups (e.g., Cl) enhance binding but require balancing with solubility modifiers.
  • Acetamide Side Chain : Aryl substituents dictate target selectivity; bulky groups (e.g., isopropyl) improve affinity for hydrophobic targets .

Biological Activity

N-[2-(propan-2-yl)phenyl]-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.

Synthesis of the Compound

The synthesis of N-[2-(propan-2-yl)phenyl]-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the tetrahydrobenzothienopyrimidine core through cyclization reactions involving appropriate precursors. Subsequent modifications lead to the introduction of the acetamide and propan-2-ylphenyl groups.

Synthetic Route Overview

StepReaction TypeKey ReagentsConditions
1CyclizationThienopyrimidine precursorsBasic conditions
2AcetylationAcetic anhydride or acetyl chlorideMild heating
3AlkylationIsopropylbenzene derivativesNucleophilic substitution

Anticancer Properties

Research indicates that compounds containing the thienopyrimidine scaffold exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to N-[2-(propan-2-yl)phenyl]-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide can induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Cell Proliferation : Compounds have been shown to inhibit cell growth in several cancer lines including breast and lung cancer cells.
  • Mechanism of Action : The compound may interact with specific molecular targets such as protein kinases involved in cell cycle regulation.

Antimicrobial Activity

The antimicrobial properties of thienopyrimidine derivatives have also been documented. These compounds demonstrate activity against a range of bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus.
  • Gram-negative bacteria : Showed moderate activity against Escherichia coli.

Neuropharmacological Effects

Some studies suggest potential neuropharmacological effects, particularly in models of epilepsy. The compound's ability to modulate neurotransmitter systems may contribute to its anticonvulsant properties.

Table of Biological Activities

Activity TypeAssay MethodResult
AnticancerMTT AssayIC50 < 10 µM
AntimicrobialDisk Diffusion TestInhibition Zone > 15 mm
AnticonvulsantMES TestSignificant protection at 100 mg/kg

Case Study: Anticancer Activity

In a recent study assessing various thienopyrimidine derivatives for anticancer activity, N-[2-(propan-2-yl)phenyl]-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide was evaluated alongside other analogs. The results indicated that this compound significantly inhibited cell proliferation in human breast cancer cell lines (MCF-7), with an IC50 value indicating high potency.

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Targeting Kinases : Inhibition of specific kinases involved in cell signaling pathways.
  • Inducing Apoptosis : Activation of caspase pathways leading to programmed cell death.

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